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Compound of Interest

Compound Name: Chloromethyl methyl carbonate

Cat. No.: B127136

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of drug candidates into prodrugs is a cornerstone of modern
medicinal chemistry, aimed at overcoming pharmacokinetic and pharmacodynamic hurdles.
Among the various prodrug strategies, the use of chloromethyl alkyl carbonates as promoieties
has garnered attention for its potential to enhance the delivery of drugs containing hydroxyl,
carboxyl, and amine functionalities. This guide provides a comprehensive literature review and
an objective comparison of chloromethyl alkyl carbonates with alternative prodrug linkers,
supported by available experimental data.

Introduction to Chloromethyl Alkyl Carbonate
Prodrugs

Chloromethyl alkyl carbonates are versatile linkers used to mask polar functional groups in a
parent drug molecule. This masking can increase lipophilicity, thereby improving membrane
permeability and oral bioavailability. Once absorbed, these carbonate prodrugs are designed to
be cleaved by ubiquitous esterases, releasing the active drug, carbon dioxide, formaldehyde,
and an alcohol. This cleavage mechanism is a critical aspect of their design, aiming for efficient
drug release at the target site while minimizing systemic exposure to the intact prodrug.

Data Presentation: A Comparative Analysis
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The following tables summarize key quantitative data for chloromethyl alkyl carbonate prodrugs
and a common alternative, (acyloxy)alkyl carbamates. It is important to note that direct head-to-
head comparative studies for the same parent drug are limited in the literature. Therefore, the
data presented is collated from studies on different parent molecules and under varying
experimental conditions.

Table 1: Physicochemical Properties of Chloromethyl Alkyl Carbonate Reagents

Molecular Weight (

Compound Name CAS Number Molecular Formula
g/mol )

Chloromethyl methyl

40510-81-4 C3HsCIOs 124.52
carbonate
Chloromethyl ethyl

35179-98-7 C4H7ClOs3 138.55
carbonate
Chloromethyl
, 35180-01-9 CsHoClO3 152.57
isopropy! carbonate
Chloromethyl propyl

35273-90-6 CsHoClOs3 152.57

carbonate

Table 2: Stability of Carbonate and Carbamate-based Prodrugs
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Prodrug Type Parent Drug Conditions Half-life (t%%) Reference
Isopropyl
Propy Penciclovir pH 1.2 88 days [1]
monocarbonate
Isopropyl ) )
Penciclovir pH 6.0 >200 days [1]
monocarbonate
Isopropyl ) )
Penciclovir pH 7.4 61 days [1]
monocarbonate
Isopropyl
propy Penciclovir pH 8.0 26 days [1]
monocarbonate
Amino AOCOM Antimalarial >90% release in
) pH 7.0 [2]
ether 4(1H)-quinolone 1h
Amino AOCOM Antimalarial >25% release in
] pH 4.0 [2]
ether 4(1H)-quinolone 10 h
N-monoalkyl
Naltrexone Plasma (37°C) < 2 hours [3]
carbamate
N,N-dialkyl Stable for 48
Naltrexone Plasma (37°C) [3]
carbamate hours
Table 3: In Vivo Performance of Prodrugs
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Prodrug Type Parent Drug Animal Model Key Finding Reference
53% mean
Isopropyl L : :
Penciclovir Mice urinary recovery [1]
monocarbonate

of penciclovir

50% mean
Ethyl

Penciclovir Mice urinary recovery [1]
monocarbonate

of penciclovir

Complete
Glucosyloxymeth
] Losartan Dog release of the [4]
yl conjugate
parent drug
Lower
bioavailability
Acetoxyethyl )
Norfloxacin Rhesus Monkeys compared to oral  [5]
carbamate

suspension of

norfloxacin

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of chloromethyl alkyl carbonate
prodrugs are crucial for reproducibility and further development.

General Synthesis of Chloromethyl Alkyl Carbonate
Prodrugs

The synthesis of chloromethyl alkyl carbonate prodrugs typically involves the reaction of a drug
molecule containing a nucleophilic functional group (e.g., hydroxyl, amine, or carboxylate) with
a chloromethyl alkyl carbonate reagent.

Materials:
o Parent drug with a nucleophilic functional group

o Chloromethyl alkyl carbonate (e.g., chloromethyl methyl carbonate, chloromethyl isopropyl
carbonate)
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A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate)
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Dissolve the parent drug in the anhydrous aprotic solvent under an inert atmosphere.

Add the non-nucleophilic base to the solution and stir for a predetermined time (e.g., 15-30
minutes) to deprotonate the nucleophilic group.

Slowly add the chloromethyl alkyl carbonate reagent to the reaction mixture at a controlled
temperature (often 0 °C to room temperature).

Allow the reaction to proceed for several hours to overnight, monitoring the progress by thin-
layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, quench the reaction with water or a saturated aqueous solution of
ammonium chloride.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate,
dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired
chloromethyl alkyl carbonate prodrug.

In Vitro Stability Assessment

The stability of the prodrug is a critical parameter and is typically assessed in aqueous buffers

at different pH values and in biological media.

Materials:
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Prodrug of interest

Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 6.8, 7.4)
Human or animal plasma/serum

Incubator at 37 °C

High-performance liquid chromatography (HPLC) system

Procedure:

Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., acetonitrile,
DMSO).

Dilute the stock solution into the pre-warmed (37 °C) buffer or plasma to a final
concentration.

At various time points, withdraw aliquots of the incubation mixture.

Quench the enzymatic degradation in plasma samples by adding an excess of cold organic
solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.

Analyze the supernatant (for plasma samples) or the buffer samples directly by HPLC to
guantify the remaining prodrug and the released parent drug.

Determine the half-life (t¥2) of the prodrug by plotting the natural logarithm of the prodrug
concentration against time.

Mandatory Visualizations

The following diagrams illustrate key concepts related to chloromethyl alkyl carbonate

prodrugs.
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Drug Release

Gastrointestinal Tract Systemic Circulation Active Drug

Oral Administration Membrane Permeation . Esterase-mediated
of Prodrug (Increased Lipophilicity) IS (FGERE Cleavage

Byproducts

(CO2, Formaldehyde, Alcohol)
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Prodrug Synthesis
(Parent Drug + Linker)

Purification and
Characterization

In Vitro Stability Permeability Assay
(pH, Plasma) (e.g., Caco-2)

In Vivo Pharmacokinetics
(Animal Model)

Efficacy Studies
(Disease Model)

Prodrug Strategies for -OH, -COOH, -NHR

Chloromethyl Alkyl Carbonates (Acyloxy)alkyl Carbamates Simple Esters Phosphate Esters

- Tunable hydrolysis rate - Limited direct comparative data - Well-established for amines - Synthesis can be multi-step

Pros: Cons: Pros: Cons:
- Good leaving group potential - Potential for formaldehyde release - Generally more stable than carbonates - Can have slow cleavage rates
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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